molecular formula C34H36N2O5 B4539377 7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B4539377
M. Wt: 552.7 g/mol
InChI Key: RANKIPPDYTVKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinoline and quinazoline derivatives often involves multi-step reactions, including Friedel–Crafts reactions, cyclizations, and condensations. For example, the synthesis of metabolites of related quinoline derivatives has been achieved through efficient routes involving protective groups for phenolic hydroxy groups and the Krohnke reaction for cyclization (Mizuno et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives can involve X-ray crystallography to determine polymorphic modifications and molecular arrangements, as seen in studies of similar compounds (Shishkina et al., 2018). This analysis reveals details about molecular conformations and intermolecular interactions.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nitration, alkylation, and acylation. These reactions modify the chemical structure and subsequently the chemical properties of the compounds. For instance, the synthesis of quinoxaline derivatives involves ortho-lithiations and Friedlander quinoline synthesis, showcasing the chemical reactivity of these compounds (Kitson et al., 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structure, can be influenced by the nature and position of substituents on the quinoline core. Polymorphic forms of these compounds can exhibit different physical properties, which are crucial for their formulation and application (Shishkina et al., 2018).

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O5/c1-19-7-8-20(2)26(15-19)32-31(34(38)36-24-10-12-25(39-4)13-11-24)21(3)35-27-16-23(17-28(37)33(27)32)22-9-14-29(40-5)30(18-22)41-6/h7-15,18,23,32,35H,16-17H2,1-6H3,(H,36,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANKIPPDYTVKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 4
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 5
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 6
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.